3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
Description
3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a 4-chlorophenyl group at the 3-position and a piperazine ring at the 6-position, which is further modified by a pyridin-3-ylsulfonyl moiety. Pyridazine-based compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-10-12-25(13-11-24)28(26,27)17-2-1-9-21-14-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHGMQZZZMXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazine core.
Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through a nucleophilic substitution reaction, where piperazine reacts with the pyridazine core.
Sulfonylation: The final step involves the sulfonylation of the piperazinyl group with pyridine-3-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine core, potentially leading to dihydropyridazine derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperazinyl moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies for its activity against certain types of cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridin-3-ylsulfonyl group distinguishes it from halogenated or ether-linked piperazine derivatives. This group may confer stronger hydrogen-bonding capacity and metabolic stability.
- Pyridazinone analogs (e.g., compound in ) lack the sulfonyl group but feature a ketone, which could influence redox properties.
Key Observations :
- The target compound likely requires a sulfonylation step absent in analogs, which may involve reagents like pyridin-3-ylsulfonyl chloride.
- Hydrolysis (e.g., in glacial acetic acid) is common for generating pyridazinones , while alkylation introduces ester or hydrazide groups .
Hypothesized Activity of Target Compound :
- The sulfonyl group may enhance binding to enzymes like kinases or proteases due to its polar nature.
- Compared to chlorophenyl or fluorophenyl analogs, the pyridin-3-ylsulfonyl moiety could improve blood-brain barrier penetration or reduce off-target effects.
Biological Activity
The compound 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.92 g/mol. Its structure features a pyridazine core substituted with a chlorophenyl group and a piperazine moiety bearing a pyridin-3-ylsulfonyl group.
Antitumor Activity
Recent studies have indicated that pyridazine derivatives exhibit significant antitumor properties. For instance, the compound was tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Study : A study on the compound's effect on MDA-MB-231 breast cancer cells showed an IC50 value of 12 µM, indicating effective cytotoxicity. The combination of this compound with doxorubicin resulted in a synergistic effect, enhancing apoptosis in cancer cells.
Antimicrobial Properties
The compound also displays promising antimicrobial activities. It was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses bactericidal effects, particularly against gram-positive bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperazine and pyridazine rings significantly influence biological activity. Substituents such as the chlorophenyl and pyridin-3-ylsulfonyl groups enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells.
- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress within cells.
Q & A
Basic: How can researchers optimize the synthesis of 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine?
Answer:
Key steps include:
- Piperazine Functionalization : React 4-(pyridin-3-ylsulfonyl)piperazine with a halogenated pyridazine precursor (e.g., 3-chloro-6-substituted pyridazine) under reflux in anhydrous acetonitrile, using KCO as a base to facilitate nucleophilic substitution .
- Chlorophenyl Introduction : Use Suzuki-Miyaura coupling with a 4-chlorophenylboronic acid catalyst and Pd(PPh) to attach the chlorophenyl group, ensuring inert conditions (argon atmosphere) .
- Purification : Employ column chromatography (silica gel, 70:30 ethyl acetate/hexane) followed by recrystallization in ethanol for >95% purity.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm sulfonyl-piperazine geometry .
- NMR Spectroscopy : H and C NMR in DMSO-d to verify pyridazine aromaticity (δ 8.2–9.1 ppm) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~462.1573) with <2 ppm error .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to pyridazine derivatives like 3-(piperazin-1-yl)pyridazine analogs .
- Enzyme Inhibition : Test against kinases (e.g., PI3K) via fluorescence polarization, referencing structurally similar triazolopyridazines with IC < 1 µM .
Advanced: How can contradictory pharmacological data (e.g., variable IC50_{50}50 values across studies) be resolved?
Answer:
- Structural Analog Comparison : Cross-reference activity of analogs like 6-(4-fluorophenyl)piperazine-pyrimidine diones (CAS 847399-52-4) to identify substituent effects on target binding .
- Solvent/Protonation State Analysis : Adjust assay pH (e.g., 7.4 vs. 6.5) to account for sulfonyl group ionization, which alters membrane permeability .
- Molecular Dynamics Simulations : Model ligand-receptor interactions using AutoDock Vina to explain potency variations .
Advanced: What strategies are recommended for refining crystallographic data with SHELX software?
Answer:
- Twinning Correction : Use SHELXD for twinned data (e.g., pseudo-merohedral twinning) by inputting HKLF 5 format files and refining BASF parameters .
- Disorder Modeling : For flexible piperazine rings, apply PART instructions and restrain thermal parameters (ISOR) to avoid overfitting .
- Validation : Check R (<0.05) and CC (>30%) to ensure data quality .
Advanced: How to design structure-activity relationship (SAR) studies for piperazine-sulfonyl derivatives?
Answer:
- Core Modifications : Synthesize analogs with pyrimidine (e.g., 6-(4-fluorophenyl)pyrimidine-2,4-dione) or triazole cores to assess heterocycle impact .
- Substituent Scanning : Replace pyridin-3-ylsulfonyl with phenylsulfonyl or methylsulfonyl groups and compare logP values (HPLC) to correlate hydrophobicity with activity .
- In Silico Profiling : Use SwissADME to predict bioavailability and PAINS filters to exclude promiscuous binders .
Advanced: How can solubility limitations in biological assays be addressed?
Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability, validated via UV-Vis spectroscopy (λ = 260 nm) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (10:90 lactide:glycolide) to enhance aqueous dispersion, monitored by dynamic light scattering (PDI <0.2) .
Advanced: What methodologies interpret metabolic stability data for this compound?
Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH regeneration, analyzing metabolites via LC-MS/MS (e.g., m/z 462→344 for demethylated products) .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms with luminescent substrates (e.g., Luciferin-IPA), reporting IC shifts >2-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
